molecular formula C24H26N6 B11232948 N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11232948
M. Wt: 398.5 g/mol
InChI Key: IPQFSHAOAAVUKM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6/c1-17-12-14-29(15-13-17)24-27-22(26-21-11-7-6-8-18(21)2)20-16-25-30(23(20)28-24)19-9-4-3-5-10-19/h3-11,16-17H,12-15H2,1-2H3,(H,26,27,28)

InChI Key

IPQFSHAOAAVUKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C

Origin of Product

United States

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